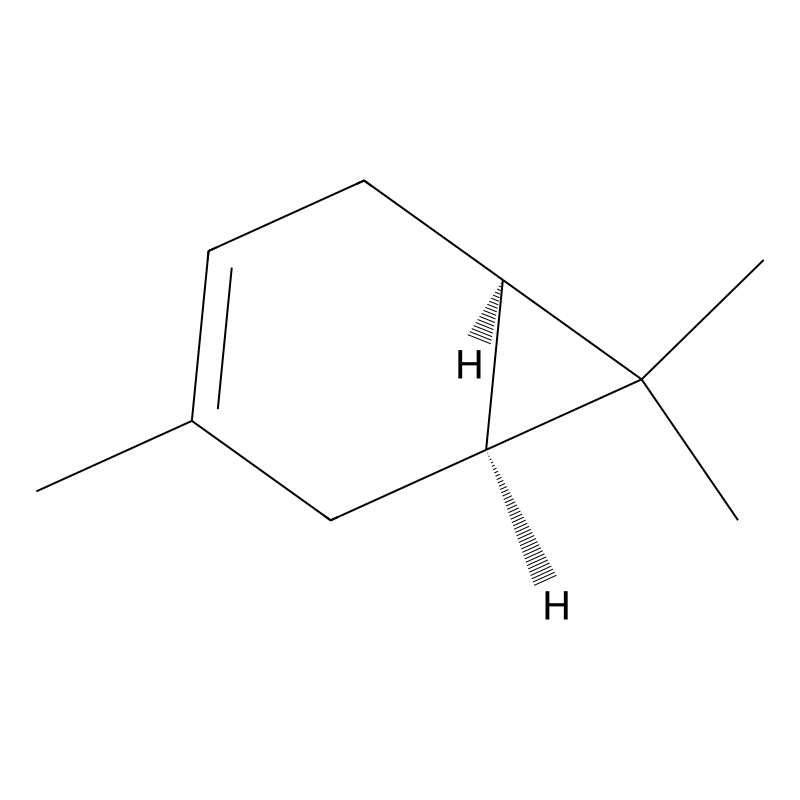

(+)-3-Carene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-3-Carene is a bicyclic monoterpene characterized by its unique fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet, pungent odor reminiscent of fir needles and damp woodlands. This compound is primarily found in turpentine, where it can constitute up to 42% of the total composition, depending on the source. The molecular formula of (+)-3-Carene is CH, and it has a molecular weight of 136.234 g/mol . Its chiral nature allows it to exist in both racemic and enantiomerically enriched forms, contributing to its varied applications in industries such as perfumery and flavoring.

(+)-3-Carene undergoes several notable chemical transformations:

- Hydrogen Abstraction and Radical Chemistry: In pyrolysis reactions, hydrogen elimination from (+)-3-Carene leads to the formation of various radicals, such as the 3-caren-2-yl radical. These radicals can further react through C-C β-scission reactions, resulting in products like p-cymene and other hydrocarbons .

- Condensation with Formaldehyde: Catalytic condensation of (+)-3-Carene with formaldehyde yields trans-4-hydroxymethyl-2-carene, among other products. This reaction can be influenced by different catalysts, such as Lewis acids .

- Oxidation Reactions: Treatment with peracetic acid converts (+)-3-Carene into 3,4-caranediol. Additionally, oxidation with hydrogen peroxide can yield α-oxides with high selectivity .

(+)-3-Carene exhibits various biological activities that make it of interest in pharmacology and natural product chemistry:

- Antimicrobial Properties: Studies have shown that (+)-3-Carene possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

- Anti-inflammatory Effects: Research indicates that (+)-3-Carene may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Several methods exist for synthesizing (+)-3-Carene:

- Extraction from Natural Sources: The most common method involves extracting (+)-3-Carene from essential oils derived from pine trees and other sources rich in terpenes.

- Chemical Synthesis: Laboratory synthesis can be achieved through various methods including:

(+)-3-Carene has diverse applications across several industries:

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Flavoring Agent: Its flavor profile makes it suitable for use in food products, particularly those requiring a pine-like taste.

- Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of (+)-3-Carene has revealed:

- Atmospheric Chemistry: Studies on its reaction with hydroxyl radicals indicate that (+)-3-Carene can participate in atmospheric oxidation processes, influencing air quality and atmospheric chemistry .

- Biological Interactions: Investigations into its effects on human health suggest possible interactions with biological systems that warrant further study for therapeutic applications .

(+)-3-Carene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| α-Pinene | Monoterpene | Found in pine resin; known for its anti-inflammatory properties. |

| β-Pinene | Monoterpene | Commonly found in essential oils; has a fresh scent. |

| Limonene | Monoterpene | Citrus aroma; widely used as a fragrance and cleaning agent. |

| Myrcene | Monoterpene | Present in hops; associated with sedative effects. |

| Camphor | Terpenoid | Used medicinally; has a strong odor and cooling effect. |

The unique bicyclic structure of (+)-3-Carene differentiates it from these compounds, particularly due to its specific odor profile and potential biological activities.

(+)-3-Carene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 grams per mole [11]. The compound possesses a distinctive bicyclic structure consisting of fused cyclohexene and cyclopropane rings, formally designated as 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene [3] [32]. This structural arrangement places (+)-3-carene within the norcarene family of compounds, characterized by the presence of a three-membered cyclopropane ring fused to a six-membered cyclohexene ring [4] [5].

The molecular framework of (+)-3-carene exhibits significant structural rigidity, particularly in the six-membered portion of the bicyclic skeleton, which has been predicted to be near-planar in nature [18] [21]. This planarity contributes to the compound's unique chemical and physical properties, distinguishing it from other monoterpenes with more flexible conformations.

Stereogenic Centers and Configuration

(+)-3-Carene contains two stereogenic centers located at positions 1 and 6 of the bicyclic framework [2] [33]. These chiral centers arise from the carbon atoms at the junction of the cyclopropane and cyclohexene rings, where the tetrahedral geometry and the presence of four different substituents create the conditions necessary for chirality [7]. The stereogenic nature of these positions is fundamental to the compound's optical activity and determines its specific three-dimensional arrangement in space.

The presence of two stereogenic centers theoretically allows for the existence of four possible stereoisomers, following the 2ⁿ rule where n represents the number of chiral centers [29]. However, the rigid bicyclic structure of 3-carene constrains the possible conformations, resulting in only two stable enantiomeric forms rather than the theoretical maximum of four stereoisomers [7].

Stereoisomeric Relationships

The stereoisomeric relationships of 3-carene are characterized by the existence of two enantiomeric forms: (+)-3-carene and (-)-3-carene [1] [2]. These enantiomers represent non-superimposable mirror images of each other, exhibiting identical physical and chemical properties in achiral environments while demonstrating opposite optical rotations [29]. The enantiomeric pair demonstrates the fundamental principle that stereoisomers with opposite configurations at all chiral centers are enantiomers [7].

The (-)-3-carene enantiomer, also known as L-delta3-carene, has been reported to occur naturally in various plant species including Camellia sinensis and Magnolia officinalis [2]. The relationship between these two forms is strictly enantiomeric, as they differ in configuration at both stereogenic centers, making them mirror images that cannot be superimposed [29].

Absolute Configuration at Positions 1 and 6

The absolute configuration of (+)-3-carene has been definitively established as (1S,6R), indicating S configuration at position 1 and R configuration at position 6 [2] [5] [33]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules and has been confirmed through various analytical techniques including optical rotation measurements and computational studies [18] [21].

The S configuration at position 1 indicates that when the substituents around this carbon are arranged according to priority rules, the sequence from highest to lowest priority proceeds in a counterclockwise direction [29]. Conversely, the R configuration at position 6 indicates a clockwise arrangement of priorities around this stereogenic center. This specific (1S,6R) configuration is responsible for the dextrorotatory optical activity exhibited by (+)-3-carene [11] [18].

Physical Properties

Boiling and Melting Points

(+)-3-Carene exhibits characteristic thermal transition points that reflect its molecular structure and intermolecular forces. The compound has a boiling point range of 170-172°C under standard atmospheric pressure [11] [14]. This relatively moderate boiling point is consistent with the molecular weight and structure of the compound, falling within the expected range for monoterpenes of similar molecular complexity.

The melting point of (+)-3-carene has been reported as -89.5°C [10], indicating that the compound exists as a liquid at room temperature. This low melting point is characteristic of many monoterpenes and reflects the relatively weak intermolecular forces present between (+)-3-carene molecules in the solid state.

Density and Specific Gravity

The density of (+)-3-carene at 25°C is 0.865 grams per milliliter [11] [12], which corresponds to a specific gravity of 0.865 relative to water at the same temperature. This density value places (+)-3-carene among the lighter organic compounds, consistent with its hydrocarbon nature and the absence of heavy atoms or highly polar functional groups.

The specific gravity measurements across different sources show slight variations, with reported values ranging from 0.860 to 0.868 at 25°C [12] [13]. These minor variations likely reflect differences in purity levels and measurement conditions among different suppliers and analytical laboratories.

Refractive Index

The refractive index of (+)-3-carene at 20°C and the sodium D line (589 nanometers) is 1.473 [11] [14]. This optical property provides valuable information for compound identification and purity assessment. The refractive index value is consistent with the aromatic character imparted by the cyclohexene double bond and falls within the typical range for monoterpenes containing unsaturated systems.

Commercial specifications for (+)-3-carene typically specify a refractive index range of 1.4680 to 1.4780 at 20°C [12], allowing for minor variations due to purity differences and measurement uncertainties. This narrow range indicates the consistency of the physical property across different sources and preparation methods.

Solubility Parameters

(+)-3-Carene demonstrates characteristic solubility behavior reflecting its hydrocarbon nature and molecular structure. The compound exhibits very limited water solubility, with reported values of 3.7 milligrams per liter at 20°C [11] and 0.0005 grams per liter according to Organization for Economic Cooperation and Development Test Guideline 105 [13]. This poor aqueous solubility is expected for a hydrocarbon compound lacking polar functional groups.

In contrast to its limited water solubility, (+)-3-carene shows excellent solubility in organic solvents including acetone, ethanol, benzene, chloroform, and methanol [11] [14]. The compound is miscible with fats and oils [3], making it valuable for applications in lipophilic systems and organic synthesis where non-polar or low-polarity solvents are preferred.

The partition coefficient between n-octanol and water (log P) has been determined as 4.38 at 37°C [11] [13], indicating a strong preference for the organic phase. This high partition coefficient value confirms the lipophilic nature of (+)-3-carene and predicts its behavior in biological systems and environmental fate studies.

Vapor Pressure Characteristics

The vapor pressure characteristics of (+)-3-carene reflect its volatility and potential for atmospheric release. At 20°C, the compound exhibits a vapor pressure of 2.73 hectopascals [11] [13], which translates to approximately 2.05 millimeters of mercury. This moderate vapor pressure indicates that (+)-3-carene is sufficiently volatile to contribute to atmospheric concentrations under ambient conditions.

The vapor pressure data obtained from different sources show consistent values, with one safety data sheet reporting 35 hectopascals at 20°C [10], though this higher value may reflect measurement uncertainties or different purity levels. The volatility of (+)-3-carene is significant for understanding its environmental behavior and potential for atmospheric transport and transformation.

Optical Activity and Specific Rotation

(+)-3-Carene exhibits strong optical activity due to its chiral structure, with a specific rotation [α]₂₀/D of +17° measured neat at 20°C using the sodium D line [11] [14]. This dextrorotatory rotation is characteristic of the (1S,6R) absolute configuration and provides a reliable method for distinguishing (+)-3-carene from its enantiomer (-)-3-carene, which exhibits an equal but opposite rotation.

Detailed studies of the optical activity have been conducted using cavity ring-down polarimetry at multiple wavelengths including 355 and 633 nanometers [18] [21]. These investigations revealed excellent agreement between calculated and measured rotatory powers for the isolated gas-phase species, confirming the reliability of theoretical predictions for this relatively rigid bicyclic system.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Molecular Weight | 136.23 g/mol | - | [11] |

| Boiling Point | 170-172°C | 1 atm | [11] |

| Melting Point | -89.5°C | 1 atm | [10] |

| Density | 0.865 g/mL | 25°C | [11] |

| Refractive Index | 1.473 | 20°C | [11] |

| Vapor Pressure | 2.73 hPa | 20°C | [11] |

| Water Solubility | 3.7 mg/L | 20°C | [11] |

| Specific Rotation [α]₂₀/D | +17° | 20°C | [11] |

Chemical Reactivity

Reactivity of the Cyclopropane Ring

The three-membered cyclopropane ring in (+)-3-carene represents a site of significant chemical reactivity due to the substantial angle strain inherent in this structural motif [19]. The internal bond angles of approximately 60° in the cyclopropane ring are considerably smaller than the ideal tetrahedral angle of 109.5°, resulting in approximately 27 kilocalories per mole of angle strain [19]. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions.

The reactivity of the cyclopropane ring in (+)-3-carene can be activated through various mechanisms, including electrophilic attack, radical-mediated processes, and transition metal catalysis [19]. The ring strain provides the thermodynamic driving force for reactions that relieve this strain through ring-opening or ring-expansion processes. However, the specific reactivity patterns depend on the reaction conditions and the nature of the attacking species.

Reactivity of the Cyclohexene Double Bond

The cyclohexene double bond in (+)-3-carene serves as a primary site for chemical transformations, exhibiting typical alkene reactivity patterns [20]. The electron-rich nature of the carbon-carbon double bond makes it susceptible to electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration reactions [20]. The presence of methyl substituents at positions 3 and 7 influences the regioselectivity of these addition reactions through both steric and electronic effects.

Epoxidation reactions of the cyclohexene double bond have been extensively studied, particularly with peroxyformic acid [25]. Computational modeling has revealed that the reaction pathway yielding the trans-epoxide product exhibits a significantly lower activation barrier (7.8 kilocalories per mole) compared to the pathway leading to the cis-epoxide product (9.4 kilocalories per mole) [25]. This difference in activation energies accounts for the observed stereoselectivity in epoxidation reactions.

Treatment of (+)-3-carene with peracetic acid in glacial acetic acid, followed by saponification, results in oxidation to 3,4-caranediol [11]. This transformation demonstrates the susceptibility of the double bond to oxidative cleavage and subsequent functionalization, providing access to more highly oxygenated derivatives.

Oxidation and Autoxidation Behavior

(+)-3-Carene readily undergoes autoxidation in the presence of atmospheric oxygen, leading to the formation of various oxidation products and eventual resinification [11]. This autoxidation process represents a significant concern for storage and handling, as it can lead to degradation of the compound and formation of potentially reactive species. The addition of stabilizers such as pyrogallol or resorcinol is recommended to inhibit this autoxidation process [11].

Recent investigations into the atmospheric oxidation of 3-carene by hydroxyl radicals have revealed complex mechanistic pathways leading to highly oxidized organic molecules [22] [23]. The oxidation process begins with hydroxyl radical addition to the double bond, resulting in a carbon-centered radical on the tertiary carbon [22]. This initial step is followed by oxygen addition to form peroxy radicals, which can undergo various fate processes including hydrogen-shift reactions, termination reactions, and bimolecular reactions yielding alkoxy radicals [22].

The autoxidation mechanism involves alkoxy bond scission of the cyclohexyl ring, which has been identified as the most likely pathway to highly oxidized product formation [22] [23]. Computational studies have revealed a surprising role for the abstraction of primary hydrogens from methyl groups in the autoxidation process, suggesting that this mechanism may be more general among terpene systems [22].

Thermal Stability and Resinification

The thermal stability of (+)-3-carene has been extensively investigated through pyrolysis studies conducted over a temperature range of 753 to 833 Kelvin [26]. At 753 Kelvin, approximately one-third of the 3-carene is converted to products, while complete conversion is achieved at 833 Kelvin [26]. The overall rate constant for 3-carene decomposition follows Arrhenius behavior with the expression k/s⁻¹ = 10^(9.95 ± 0.54) exp(-40.88 ± 2.71 kcal mol⁻¹/RT) [26].

Pyrolysis of (+)-3-carene at temperatures between 300-580°C in the presence of iron(III) oxide on carriers yields para-cymene as the main product [11]. This thermal rearrangement represents a significant structural transformation involving ring-opening and aromatization processes. The mechanism involves initial hydrogen migration reactions followed by carbon-carbon bond dissociation and subsequent cyclization to form aromatic products [26].

The thermal decomposition products include a variety of compounds ranging from simple hydrocarbons to aromatic species. Major products identified include toluene, xylene, and cymene, with benzene, hexatriene, and para-xylene appearing as minor products [26]. Linear hydrocarbons such as allene, butadiene, and isoprene have been identified as primary products in the pyrolysis process [26], indicating that the initial decomposition steps involve ring-opening reactions that lead to acyclic intermediates.

The comprehensive spectroscopic characterization of (+)-3-Carene provides detailed insights into its molecular structure, bonding patterns, and vibrational properties. This bicyclic monoterpene compound, with the molecular formula C₁₀H₁₆ and molecular weight 136.23 g/mol [1] [2] [3], exhibits distinctive spectroscopic features that facilitate its identification and structural elucidation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of (+)-3-Carene, providing detailed information about the hydrogen and carbon environments within the molecule [4] [5].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of (+)-3-Carene recorded in deuterated chloroform (CDCl₃) at 500 megahertz reveals several distinct resonance regions characteristic of the bicyclic monoterpene structure [2] [4]. The spectral data demonstrates the presence of both olefinic and aliphatic hydrogen environments within the molecule.

| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| 5.23 | H on olefinic carbon (H-4) | m | 1H |

| 2.62-1.41 | H on CH₂ groups | m | 6H |

| 1.60 | H on CH₃ group | s | 3H |

| 1.022 | H on gem-dimethyl group | s | 3H |

| 0.761 | H on gem-dimethyl group | s | 3H |

| 0.80-0.47 | H on cyclopropyl ring | m | 3H |

Table 1: Proton Nuclear Magnetic Resonance spectral assignments for (+)-3-Carene in CDCl₃ [2] [6]

The most distinctive resonance appears at δ 5.23 ppm, corresponding to the hydrogen atom attached to the olefinic carbon in the double bond [2] [4]. This signal appears as a multiplet due to coupling with adjacent hydrogen atoms. The chemical shift value is consistent with hydrogen atoms on sp²-hybridized carbons in alkene systems [4].

The aliphatic region spans from approximately 2.62 to 0.47 ppm, encompassing the hydrogen atoms of the methylene groups, methyl substituents, and the characteristic cyclopropane ring protons [2] [4]. The gem-dimethyl groups exhibit distinct singlets at δ 1.022 and 0.761 ppm, reflecting their different magnetic environments within the bicyclic framework [2].

The cyclopropane ring protons appear as a complex multiplet in the region 0.80-0.47 ppm, characteristic of the strained three-membered ring system [2] [4]. These protons experience significant upfield shifts due to the unique electronic environment of the cyclopropane ring.

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of (+)-3-Carene provides comprehensive information about the ten carbon atoms present in the molecular structure [2] [4] [7]. The spectrum recorded under proton-decoupled conditions reveals distinct resonances for each carbon environment.

| Chemical Shift (ppm) | Assignment | Carbon Type | Relative Intensity |

|---|---|---|---|

| 131.30 | C=C olefinic carbon | sp² | 543 |

| 119.56 | C=C olefinic carbon | sp² | 924 |

| 28.42 | CH₂ carbon | sp³ | 772 |

| 24.93 | CH₂/CH carbon | sp³ | 1000 |

| 23.63 | CH carbon | sp³ | 848 |

| 20.89 | CH₂ carbon | sp³ | 989 |

| 18.71 | CH₃ carbon | sp³ | 859 |

| 16.90 | CH₃ gem-dimethyl | sp³ | 962 |

| 16.78 | CH₃ gem-dimethyl | sp³ | 859 |

| 13.20 | CH₃ carbon | sp³ | 658 |

Table 2: Carbon-13 Nuclear Magnetic Resonance spectral assignments for (+)-3-Carene in CDCl₃ [2] [7]

The downfield region of the spectrum contains two significant resonances at δ 131.30 and 119.56 ppm, corresponding to the sp²-hybridized carbons of the double bond [2] [7]. These chemical shifts are characteristic of alkene carbons in cyclic systems, with the observed values consistent with the bicyclic monoterpene structure [8].

The aliphatic carbon region encompasses chemical shifts from δ 28.42 to 13.20 ppm, representing the various sp³-hybridized carbons in the molecular framework [2] [7]. The carbon at δ 28.42 ppm likely corresponds to a methylene carbon in proximity to the double bond, while the signals between δ 24.93 and 20.89 ppm represent carbons within the cyclopropane ring and adjacent methylene groups [4].

The methyl carbon resonances appear in the upfield region between δ 18.71 and 13.20 ppm [2] [7]. The gem-dimethyl carbons are observed at δ 16.90 and 16.78 ppm, displaying slightly different chemical shifts due to their distinct magnetic environments within the bicyclic structure [2].

Advanced Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information through the correlation of nuclear spins, facilitating the complete assignment of the (+)-3-Carene structure [4] [9] [10]. These methods are particularly valuable for resolving overlapping signals and establishing connectivity patterns within the molecule.

Correlation Spectroscopy Experiments

Correlation spectroscopy experiments reveal homonuclear proton-proton coupling relationships throughout the (+)-3-Carene structure [4] [11] [12]. The two-dimensional correlation spectroscopy spectrum displays cross-peaks that indicate through-bond connectivity between neighboring hydrogen atoms, enabling the systematic assignment of the entire proton network [9] [11].

The correlation spectroscopy spectrum demonstrates connectivity between the olefinic proton at δ 5.23 ppm and the adjacent methylene protons, confirming the substitution pattern around the double bond [4] [12]. Additional correlations are observed between the cyclopropane ring protons and the adjacent methylene groups, establishing the bicyclic connectivity [11].

Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear single quantum coherence spectroscopy provides direct correlation between carbon-13 and directly attached hydrogen-1 nuclei [4] [11] [12]. This experiment enables the unambiguous assignment of carbon-hydrogen pairs within the molecular structure, complementing the one-dimensional spectral data [9] [13].

The heteronuclear single quantum coherence spectrum reveals correlations between the olefinic carbon at δ 119.56 ppm and the corresponding proton at δ 5.23 ppm, confirming the alkene functionality [4] [12]. Correlations between the methyl carbons and their respective proton signals establish the substitution pattern of the gem-dimethyl groups [11].

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy provides crucial information about spatial proximity between hydrogen atoms, enabling the determination of molecular conformation and stereochemistry [4] [11] [14]. The nuclear overhauser effect spectroscopy spectrum of (+)-3-Carene reveals through-space interactions that confirm the three-dimensional arrangement of the bicyclic structure [9] [10].

The nuclear overhauser effect spectroscopy correlations between the gem-dimethyl protons and the cyclopropane ring protons establish the spatial orientation of these groups within the molecular framework [11] [14]. Additional correlations provide insight into the conformational preferences of the cyclohexene ring portion of the bicyclic system [4].

Mass Spectrometry

Mass spectrometry provides detailed information about the fragmentation behavior and characteristic ion patterns of (+)-3-Carene under electron ionization conditions [15] [16] [17].

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of (+)-3-Carene exhibits characteristic fragmentation patterns that reflect the structural features of the bicyclic monoterpene [15] [16] [17]. The molecular ion peak appears at m/z 136, corresponding to the molecular weight of the compound [15] [18].

| Fragment m/z | Fragment Type | Relative Intensity (%) | Description |

|---|---|---|---|

| 136 | M⁺- | 100 | Molecular ion peak |

| 121 | [M-CH₃]⁺ | 45 | Loss of methyl radical |

| 93 | [M-C₃H₇]⁺ | 80 | Loss of propyl group |

| 81 | [C₆H₉]⁺ | 95 | Cyclohexadienyl cation |

| 79 | [C₆H₇]⁺ | 35 | Tropylium-like ion |

| 67 | [C₅H₇]⁺ | 70 | Cyclopentenyl cation |

| 53 | [C₄H₅]⁺ | 25 | Cyclobutenyl cation |

| 41 | [C₃H₅]⁺ | 60 | Allyl cation |

Table 3: Gas Chromatography-Mass Spectrometry fragmentation pattern for (+)-3-Carene [15] [16]

The molecular ion peak at m/z 136 demonstrates moderate stability, which is characteristic of bicyclic monoterpenes containing conjugated systems [15] [19]. The presence of a stable molecular ion facilitates molecular weight determination and structural identification [20] [19].

Fragmentation occurs primarily through loss of alkyl groups and ring-opening reactions [16] [17]. The base peak at m/z 81 corresponds to the formation of a cyclohexadienyl cation following complex rearrangement processes [16]. This fragment ion represents a particularly stable species due to its conjugated structure [20] [19].

The fragment at m/z 93, resulting from the loss of a propyl group (C₃H₇, 43 mass units), indicates cleavage adjacent to the cyclopropane ring [16] [17]. This fragmentation pathway is consistent with the tendency of cyclopropane rings to undergo ring-opening reactions under electron ionization conditions [21] [17].

Characteristic Fragment Ions

The characteristic fragment ions observed in the mass spectrum of (+)-3-Carene provide valuable structural information and serve as diagnostic features for compound identification [16] [22] [17].

Primary Fragmentation Pathways

The primary fragmentation pathways involve initial electron removal from the molecular ion followed by subsequent bond cleavages [20] [21]. The loss of methyl radical to form m/z 121 represents a common fragmentation pattern for methylated monoterpenes [16] [23]. This fragmentation occurs preferentially from the gem-dimethyl groups due to the stability of the resulting tertiary radical [20].

The formation of the m/z 81 fragment involves complex rearrangement processes that may include hydrogen migrations and ring contractions [16] [17]. This ion likely corresponds to a cyclohexadienyl cation formed through multiple bond reorganizations within the bicyclic framework [20] [19].

Secondary Fragmentation Processes

Secondary fragmentation processes lead to the formation of smaller fragment ions through continued bond cleavages [20] [21]. The m/z 67 fragment, corresponding to a cyclopentenyl cation, results from further degradation of larger fragment ions [16] [23]. This fragmentation pathway demonstrates the tendency of cyclic monoterpenes to form resonance-stabilized carbocations [19].

The allyl cation at m/z 41 represents a common and stable fragment ion in monoterpene mass spectra [16] [23]. This ion forms through various fragmentation pathways and serves as a characteristic marker for terpene compounds [20] [19].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques provide complementary information about the molecular vibrations and functional groups present in (+)-3-Carene [24] [25] [26].

Fourier Transform Infrared Spectral Analysis

The Fourier Transform Infrared spectrum of (+)-3-Carene exhibits characteristic absorption bands that correspond to the various functional groups and structural features of the molecule [6] [25] [26].

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100 | weak | =C-H stretch | Stretching |

| 2990 | strong | C-H stretch (antisymmetric) | Stretching |

| 2930 | strong | C-H stretch (antisymmetric) | Stretching |

| 2870 | strong | C-H stretch (symmetric) | Stretching |

| 1650 | medium | C=C stretch | Stretching |

| 1460 | medium | CH₂ scissoring | Bending |

| 1380 | medium | CH₃ deformation | Bending |

| 1170 | weak | C-C stretch | Stretching |

| 1040 | medium | C-C stretch (cyclopropane) | Stretching |

| 880 | weak | =C-H out-of-plane bend | Bending |

| 840 | medium | Cyclopropane ring vibration | Ring vibration |

| 810 | weak | C-H out-of-plane deformation | Bending |

Table 4: Fourier Transform Infrared spectral data for (+)-3-Carene [6] [25]

High-Frequency Region (3200-2800 cm⁻¹)

The high-frequency region of the infrared spectrum contains the characteristic carbon-hydrogen stretching vibrations [27] [28]. The weak absorption at 3100 cm⁻¹ corresponds to the stretching vibration of the hydrogen atom attached to the sp²-hybridized carbon of the double bond [29] [27]. This assignment is consistent with alkene carbon-hydrogen stretching frequencies, which typically appear above 3000 cm⁻¹ [30] [31].

The strong absorption bands in the region 2990-2870 cm⁻¹ arise from the stretching vibrations of the aliphatic carbon-hydrogen bonds [27] [28]. The antisymmetric stretching modes appear at higher frequencies (2990 and 2930 cm⁻¹), while the symmetric stretching modes are observed at lower frequencies (2870 cm⁻¹) [29] [32].

Mid-Frequency Region (1700-1000 cm⁻¹)

The mid-frequency region contains the carbon-carbon double bond stretching vibration at 1650 cm⁻¹ [29] [27]. This absorption is characteristic of alkene functionality and appears with medium intensity due to the change in dipole moment during the stretching vibration [30] [26].

The bending vibrations of the methylene and methyl groups appear at 1460 and 1380 cm⁻¹, respectively [27] [32]. These absorptions are commonly observed in organic compounds containing alkyl substituents and provide information about the substitution pattern [29] [28].

Low-Frequency Region (1200-800 cm⁻¹)

The low-frequency region contains carbon-carbon stretching vibrations and out-of-plane bending modes [33] [27]. The absorption at 1040 cm⁻¹ is particularly diagnostic for cyclopropane rings, as it corresponds to the characteristic carbon-carbon stretching vibration of the strained three-membered ring [34] [35].

The cyclopropane ring vibration at 840 cm⁻¹ represents a characteristic feature of bicyclic monoterpenes containing cyclopropyl groups [24] [34]. This vibration provides valuable structural information for compound identification and characterization [29].

Attenuated Total Reflection Infrared Spectral Features

Attenuated Total Reflection infrared spectroscopy provides enhanced surface sensitivity and improved spectral quality for liquid and solid samples of (+)-3-Carene [36] [26]. This technique enables direct analysis without sample preparation and offers superior spectral resolution in certain frequency regions [26] [37].

The Attenuated Total Reflection infrared spectrum exhibits similar band positions to transmission infrared spectroscopy but with enhanced intensity relationships for certain vibrational modes [36] [26]. The technique is particularly useful for analyzing the surface properties and intermolecular interactions of (+)-3-Carene samples [37].

Functional group analysis using Attenuated Total Reflection infrared spectroscopy reveals the presence of alkene, alkyl, and cyclopropane functionalities within the molecular structure [24] [36]. The enhanced sensitivity enables detection of weak vibrational modes that may be obscured in conventional transmission spectra [26].

Vapor Phase Infrared Characteristics

Vapor phase infrared spectroscopy of (+)-3-Carene provides information about the gas-phase molecular structure and vibrational properties without intermolecular interactions [38] [39]. The vapor phase spectrum exhibits sharper absorption bands compared to liquid or solid phase spectra due to the absence of intermolecular effects [30] [38].

The vapor phase carbon-hydrogen stretching region shows well-resolved absorption bands that enable precise frequency assignments [38] [39]. The alkene carbon-hydrogen stretch appears as a sharp absorption at 3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches are observed as distinct bands in the 2990-2870 cm⁻¹ region [38].

The vapor phase carbon-carbon double bond stretching vibration appears at 1650 cm⁻¹ with characteristic band shape and intensity [38] [39]. The vapor phase spectrum facilitates accurate determination of vibrational frequencies and enables comparison with theoretical calculations [40] [38].

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through the measurement of inelastic light scattering [41] [42] [43]. The Raman spectrum of (+)-3-Carene exhibits characteristic scattering bands that correspond to symmetric vibrational modes [44] [43].

| Raman Shift (cm⁻¹) | Intensity | Assignment | Polarization |

|---|---|---|---|

| 3100 | weak | =C-H stretch | dp |

| 2970 | strong | C-H stretch (antisymmetric) | p |

| 2930 | strong | C-H stretch (antisymmetric) | p |

| 2870 | strong | C-H stretch (symmetric) | p |

| 1650 | medium | C=C stretch | p |

| 1460 | medium | CH₂ scissoring | dp |

| 1380 | medium | CH₃ deformation | p |

| 1040 | strong | C-C stretch (cyclopropane) | p |

| 650 | strong | Ring breathing mode | p |

| 420 | medium | C-C-C deformation | dp |

Table 5: Raman spectroscopic data for (+)-3-Carene [41] [44]

Polarization Analysis

The polarization characteristics of Raman bands provide information about molecular symmetry and vibrational mode symmetries [41] [43]. Polarized bands (p) correspond to totally symmetric vibrations, while depolarized bands (dp) arise from non-totally symmetric vibrational modes [42] [45].

The strong polarized band at 2970 cm⁻¹ corresponds to the symmetric carbon-hydrogen stretching mode of the methyl groups [41] [44]. The ring breathing mode at 650 cm⁻¹ appears as a strong polarized band, characteristic of cyclic molecular systems [43] [45].

Low-Frequency Raman Spectroscopy

The low-frequency region of the Raman spectrum contains skeletal deformation modes that provide information about the overall molecular framework [41] [43]. The band at 420 cm⁻¹ corresponds to carbon-carbon-carbon deformation modes within the bicyclic structure [42] [44].

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard